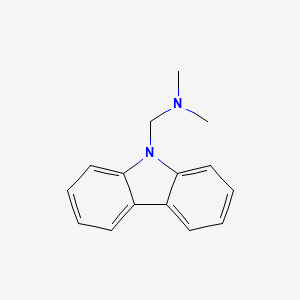
(9H-Carbazol-9-ylmethyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(9H-Carbazol-9-ylmethyl)dimethylamine, also known as C9DMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in organic electronics, photovoltaics, and biomedical research. C9DMA is a derivative of carbazole, a heterocyclic compound that is widely used in the synthesis of organic materials.
Scientific Research Applications
Antimicrobial Properties : Carbazole derivatives have been synthesized and evaluated for antimicrobial activities. For instance, new heterocyclic derivatives were prepared using 9H-carbazole as a precursor, showing potential as antimicrobial agents (Salih, Salimon, & Yousif, 2016).
Crystal Structure Analysis : The crystal structure of carbazole derivatives, such as {4-[2-(9-hexyl-9H-carbazol-3-yl)vinyl]phenyl} dimethylamine, has been determined, providing insights into their molecular configurations and potential applications in material science (Wang, Hong-li, Xu, Wen-yuan, Ding-Li, Zhang, Wu, & Hong, 2007).
Chemical Synthesis and Applications : Carbazole derivatives have been synthesized for various applications, including antitumor activities. For example, a study synthesized 9-hydroxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-N-[(dialkylamino)alkyl]carboxamides, which displayed high cytotoxicity for cultured cells and good antitumor activity in vivo (Jasztold-Howorko et al., 1994).
Photophysical Properties : Studies on carbazole derivatives include examining their photophysical properties. For instance, the synthesis of chalcone and its polycyclic heterocyclic analogues as antibacterial agents involved carbazole derivatives, showing promising in vitro antibacterial efficacy (Khan et al., 2019).
Electroluminescent Properties : The synthesis of star-burst carbazol derivatives and their photoelectric performances have been explored, suggesting their use in materials like OLEDs (Xi-cun, 2010).
Novel Drug Synthesis : Carbazole derivatives have been explored for their potential in creating new drugs. For example, chloro-1,4-dimethyl-9H-carbazole derivatives displayed anti-HIV activity, representing a promising lead for the development of novel anti-HIV drugs (Saturnino et al., 2018).
Material Science Applications : Research has been conducted on carbazole-based materials for applications in OLEDs and other electronic devices. For instance, bipolar 9-linked carbazole-π-dimesitylborane fluorophores were synthesized for use in nondoped blue OLEDs and red phosphorescent OLEDs, showing potential for high-performance electronic applications (Liu et al., 2018).
Biological Evaluation : Carbazole derivatives have been studied for their biological activity, such as in the treatment of human cancers. For example, a study synthesized and evaluated a new pyridocarbazole derivative linked to a thymidine nucleoside, suggesting its potential as a targeted antitumoral agent (Saturnino et al., 2003).
properties
IUPAC Name |
1-carbazol-9-yl-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-16(2)11-17-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDWGXHJDJBIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Carbazol-9-ylmethyl)dimethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406517.png)
![2-{[3-cyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2406520.png)
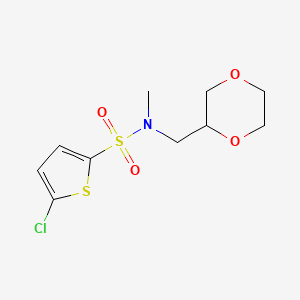
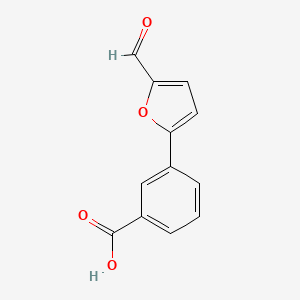
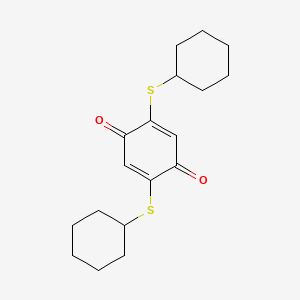

![N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B2406528.png)
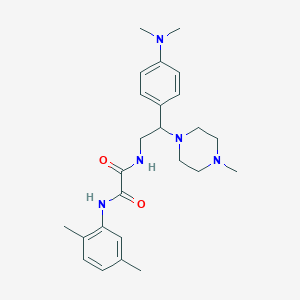

![4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406532.png)

![N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine](/img/structure/B2406535.png)
![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)
![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)